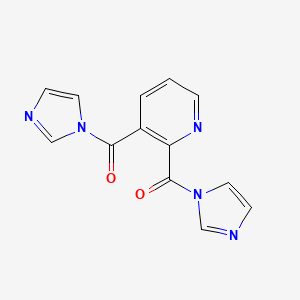
Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) is a complex organic compound that features both pyridine and imidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where pyridine-2,3-diyl chloride reacts with imidazole in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) oxide, while reduction may yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of imidazole rings.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, affecting various biochemical pathways. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to metal cofactors .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Similar structure but with different substitution patterns.
2-(1H-Imidazol-2-yl)pyridine: Contains only one imidazole ring.
Uniqueness
Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) is unique due to its specific arrangement of pyridine and imidazole rings, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential therapeutic applications make it a compound of significant interest .
Propiedades
Fórmula molecular |
C13H9N5O2 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
[2-(imidazole-1-carbonyl)pyridin-3-yl]-imidazol-1-ylmethanone |
InChI |
InChI=1S/C13H9N5O2/c19-12(17-6-4-14-8-17)10-2-1-3-16-11(10)13(20)18-7-5-15-9-18/h1-9H |
Clave InChI |
WKHORGWSFKCFMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(=O)N2C=CN=C2)C(=O)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


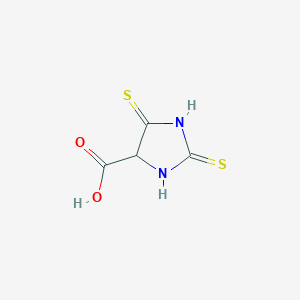
![Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12826835.png)
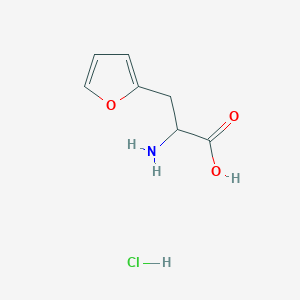
![5-Hydrazinyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12826842.png)
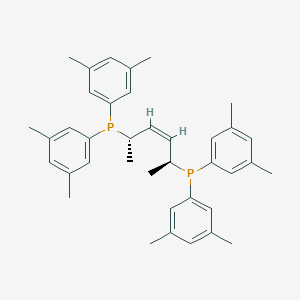

![1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one](/img/structure/B12826859.png)
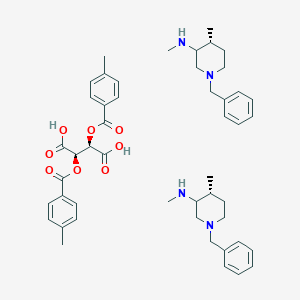

![5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12826866.png)
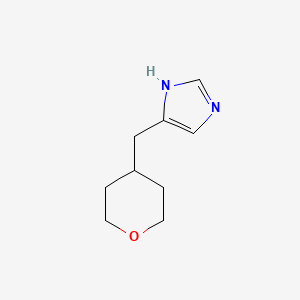
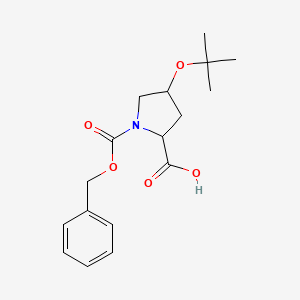

![5-Bromo-7-methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B12826893.png)
